5-Ethyl-6-methyl-2-thiouracil

Descripción

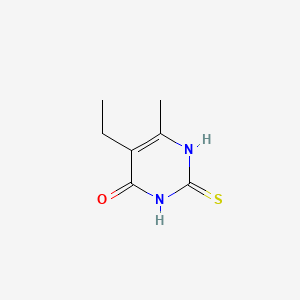

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBJMJGRRXHYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192331 | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39083-15-3 | |

| Record name | Uracil, 5-ethyl-6-methyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039083153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-6-methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 6 Methyl 2 Thiouracil and Its Derivatives

Classical and Contemporary Synthesis Pathways of the 5-Ethyl-6-methyl-2-thiouracil Core

The synthesis of the this compound nucleus is primarily achieved through well-established cyclocondensation reactions, though alternative methods and functionalization strategies have also been explored.

The most standard and widely adopted method for synthesizing 5-alkyl-6-methyl-2-thiouracils, including the ethyl derivative, is the condensation of thiourea (B124793) with an appropriate β-ketoester. researchgate.net This reaction is a classic example of a cyclocondensation process. Specifically, this compound is obtained through the reaction of thiourea with ethyl 2-ethylacetoacetate. researchgate.net The reaction is typically carried out in methanol (B129727) with sodium methoxide (B1231860) as a base, under reflux conditions for 12 to 18 hours. researchgate.net This general approach is analogous to the synthesis of other 6-methyl-2-thiouracil derivatives, such as methylthiouracil (B1676490), which is prepared by the condensation of ethyl acetoacetate (B1235776) with thiourea. wikipedia.org

This type of reaction falls under the broader category of multicomponent reactions like the Biginelli reaction, which is used to synthesize related dihydropyrimidines and their thio-analogues. chemijournal.com The fundamental mechanism involves the reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. chemijournal.com Variations of this cyclocondensation have been developed for similar structures. For instance, dihydro-2-thiouracils can be synthesized from the reaction of thioureas with ethyl 2-cyano-3-phenylpropenoates, which proceeds through a Michael-type addition followed by a regioselective cyclization. clockss.org

A summary of representative cyclocondensation reactions for synthesizing 5-alkyl-6-methyl-2-thiouracils is presented below.

| Starting Materials | Product | Conditions | Yield | Reference |

| Thiourea, Ethyl 2-ethylacetoacetate | This compound | Sodium methoxide, Methanol, Reflux (12-18h) | 59% | researchgate.net |

| Thiourea, Ethyl acetoacetate | 6-Methyl-2-thiouracil | Condensation | N/A | wikipedia.org |

| Thiourea, Ethyl 4,4-dimethyl-3-oxopentanoate | 6-tert-Butyl-2-thiouracil | Sodium ethoxide, Ethanol | N/A | jppres.com |

| N,N'-dimethylthiourea, Ethyl 2-cyano-3-phenylpropenoate | 5-cyano-1,3-dimethyl-4-oxo-6-phenyl-2-thioxohexahydropyrimidine | Sodium ethoxide, Ethanol, rt, 48h | 49% | clockss.org |

Beyond the primary synthesis of the core structure, significant research has been dedicated to the functionalization of 5-alkyl-6-methyl-2-thiouracils to create more complex heterocyclic systems. A key strategy involves leveraging the nucleophilicity of the sulfur and nitrogen atoms within the thiouracil ring.

One notable functionalization pathway is the reaction of 5-alkyl-6-methyl-2-thiouracils with chloroethynylphosphonates. researchgate.net This reaction leads to the formation of thiazolo[3,2-a]pyrimidine derivatives, which are of interest for their potential biological activities. researchgate.net The process involves an initial reaction at the sulfur atom followed by an intramolecular cyclization. researchgate.net

Another approach to building upon the thiouracil core is demonstrated by the condensation of 6-amino-2-thiouracil (B86922) with benzaldehyde (B42025) derivatives in refluxing glacial acetic acid. tandfonline.com This method yields 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives, showcasing a strategy to create larger, dimeric structures. tandfonline.com While this example uses a different starting thiouracil, the principle of condensation at the C5 position is a relevant functionalization strategy.

Derivatization Strategies and Analogue Synthesis for Modulating Biological Activity

The this compound scaffold serves as a versatile template for generating a wide array of derivatives. These modifications are often pursued to explore and optimize the biological properties of the resulting compounds.

A common derivatization strategy involves substitution at the N1 or S2 positions. For example, 6-methyl-2-thiouracil can be treated with chloroacetyl chloride to yield 1-chloroacetyl-6-methyl-2-thiouracil. iosrjournals.org This intermediate can then be reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to form hydrazide derivatives. iosrjournals.org Subsequent condensation of these hydrazides with various aromatic aldehydes produces a library of Schiff bases, significantly diversifying the molecular structure. iosrjournals.org

Another important derivatization involves introducing a sulfonamide group at the C5 position. mdpi.comnih.gov The synthesis of 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is achieved by reacting 6-methyl-2-thiouracil with chlorosulphonic acid. mdpi.comnih.gov This highly reactive sulfonyl chloride intermediate can then be coupled with a variety of amines or compounds with active methylene (B1212753) groups to generate a diverse set of 2-thiouracil-5-sulfonamide derivatives. mdpi.comnih.gov

The synthesis of analogues also involves complexation with metal ions. mdpi.com The coordination of 2-thiouracil (B1096) and its derivatives with metals like cobalt, copper, and palladium has been shown to produce complexes with distinct biological activities compared to the free ligands. mdpi.comrsc.org

The table below summarizes various derivatization strategies applied to the 2-thiouracil core.

| Starting Thiouracil Derivative | Reagents | Product Type | Purpose | Reference |

| 6-Methyl-2-thiouracil | 1. Chloroacetyl chloride; 2. Hydrazine hydrate; 3. Aromatic aldehydes | Schiff bases | Analogue synthesis | iosrjournals.org |

| 6-Methyl-2-thiouracil | Chlorosulphonic acid, then various amines | 5-Sulfonamide derivatives | Modulating biological activity | mdpi.comnih.gov |

| 5-Alkyl-6-methyl-2-thiouracils | Diethyl 1-chloroethynylphosphonate | Thiazolo[3,2-a]pyrimidines | Synthesis of fused heterocyclic systems | researchgate.net |

| 2-Thiouracil | Cobalt salts, Photochemical conditions | Cobalt(III) complexes | Stereochemical studies, Analogue synthesis | rsc.org |

Reaction Mechanisms and Stereochemical Considerations in Synthesis

The synthesis of thiouracil derivatives and their subsequent reactions involve specific mechanisms and stereochemical outcomes. The classical cyclocondensation for the synthesis of the thiouracil ring proceeds via a series of addition and elimination steps, culminating in the formation of the stable six-membered ring. For related syntheses, a plausible mechanism involves the initial condensation of a carbanion with an aldehyde to form a chalcone (B49325) intermediate, which then reacts with thiourea, cyclizes, and eliminates a small molecule like methanol. chemijournal.com

In the synthesis of dihydro-2-thiouracils, conformational analysis using NMR has revealed that the six-membered ring often adopts a distorted half-chair conformation. clockss.org In this conformation, the NH-CO-NH-CS portion of the molecule is nearly planar, while the C5 and C6 atoms are out of this plane. clockss.org The study of these molecules also involves consideration of cis and trans isomers, with the relative stereochemistry influencing the conformational preferences and spectroscopic data. clockss.org

Stereochemistry is also a critical factor in the coordination chemistry of thiouracil derivatives. For instance, in the photochemical synthesis of cobalt(III) complexes with 2-thiouracilate, the ligand coordinates through both nitrogen and sulfur atoms. rsc.org X-ray crystallography of one such complex revealed an adjacent linkage form stabilized by a characteristic intramolecular hydrogen bond between an oxygen atom of the thiouracil ligand and an amine proton of a co-ligand. rsc.org This hydrogen bond plays a crucial role in stabilizing a sterically unfavorable isomer. rsc.org Furthermore, mechanistic studies on reactions catalyzed by thiouracil, such as stereoselective glycosylations, suggest that the catalyst may operate through a Brønsted acid/base mechanism rather than a double hydrogen-bonding mechanism, which influences the stereochemical outcome of the reaction. rsc.org

Green Chemistry Approaches to this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of pyrimidine (B1678525) derivatives. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. mdpi.comejcmpr.com

For the synthesis of heterocyclic compounds like thiouracils, several green methods have been reported. Microwave-assisted synthesis is a prominent technique that often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. rasayanjournal.co.inmdpi.comchemijournal.com The synthesis of pyrimidine derivatives has been successfully achieved by the condensation of chalcones with urea under microwave irradiation. rasayanjournal.co.in

Solvent-free or "grindstone chemistry" techniques represent another green alternative. rasayanjournal.co.inchemijournal.com This method involves the grinding of solid reactants together, sometimes with a catalytic amount of a substance, to promote the reaction without the need for a solvent. chemijournal.com The Biginelli reaction to produce tetrahydropyrimidines, for example, has been performed using grinding techniques. chemijournal.com The use of recyclable or green catalysts, such as certain ionic liquids or solid-supported catalysts like TiO2-SiO2, also contributes to more environmentally benign synthetic routes for pyrimidine-based compounds. rasayanjournal.co.inchemijournal.com While not specifically detailed for this compound, these general green chemistry approaches are applicable to its synthesis and the synthesis of its derivatives, offering more sustainable alternatives to traditional methods. rasayanjournal.co.in

| Green Chemistry Approach | Description | Potential Application to Thiouracil Synthesis | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient reactions. | Cyclocondensation of β-ketoesters and thiourea. | mdpi.com, chemijournal.com, rasayanjournal.co.in |

| Solvent-Free Grinding | Mechanical grinding of solid reactants to initiate a chemical reaction without a solvent. | Biginelli-type reactions to form the pyrimidine core. | chemijournal.com, rasayanjournal.co.in |

| Green Catalysts | Use of environmentally benign and recyclable catalysts, such as ionic liquids or solid-supported catalysts. | Catalyzing multicomponent reactions for pyrimidine synthesis. | chemijournal.com, rasayanjournal.co.in |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a product, improving atom economy. | One-pot synthesis of the thiouracil ring from basic building blocks. | rasayanjournal.co.in |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Ethyl 6 Methyl 2 Thiouracil and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Ethyl-6-methyl-2-thiouracil and its analogues, ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the pyrimidine (B1678525) ring.

In the ¹H NMR spectrum of this compound, the ethyl group at the C5 position gives rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). A study reported the ¹H NMR spectrum of this compound in DMSO-d₆, showing a triplet at approximately 0.93 ppm (3H, CH₃CH₂) and a quartet around 2.15 ppm (2H, CH₃CH₂). chemguide.co.uk The methyl group at the C6 position typically appears as a singlet. The protons attached to the nitrogen atoms (N1-H and N3-H) are observed as broad singlets at lower fields, often above 12 ppm, confirming the presence of the thione tautomer in solution. chemguide.co.uknih.gov

¹³C NMR spectroscopy complements the proton data by providing shifts for each carbon atom in the molecule. For analogues like 6-iso-Propyl-2-thiouracil, distinct signals are observed for the isopropyl carbons, the pyrimidine ring carbons (C2, C4, C5, C6), and the carbonyl and thiocarbonyl groups. libretexts.org The chemical shift of the C2 carbon, bonded to sulfur, is a key indicator, typically resonating around 175-180 ppm, which is significantly downfield and confirms the C=S double bond character. libretexts.org

Interactive Data Table: NMR Chemical Shifts (δ) for 2-Thiouracil (B1096) Analogues in DMSO-d₆

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| This compound | CH₃CH₂ | 0.93 (t) | - | chemguide.co.uk |

| CH₃CH₂ | 2.15 (q) | - | chemguide.co.uk | |

| C6-CH₃ | 2.08 (s) | - | chemguide.co.uk | |

| N1-H, N3-H | 12.02 (s), 12.18 (s) | - | chemguide.co.uk | |

| 6-methyl-2-thiouracil | C6-CH₃ | 2.06 | 17.1 | nih.gov |

| C5-H | 5.68 | 104.9 | nih.gov | |

| N1-H, N3-H | 12.29 (s, overlap) | - | nih.gov | |

| C6 | - | 151.7 | nih.gov | |

| C4 (C=O) | - | 163.1 | nih.gov | |

| C2 (C=S) | - | 174.6 | nih.gov | |

| 6-iso-Propyl-2-thiouracil | CH(CH₃)₂ | 1.14 (d) | 20.31 | libretexts.org |

| CH(CH₃)₂ | 2.68 (sep) | 30.24 | libretexts.org | |

| C5-H | 5.68 (s) | 100.25 | libretexts.org | |

| N1-H | 12.21 (s) | - | libretexts.org | |

| N3-H | 12.35 (s) | - | libretexts.org | |

| C6 | - | 162.14 | libretexts.org | |

| C4 (C=O) | - | 161.27 | libretexts.org | |

| C2 (C=S) | - | 175.99 | libretexts.org |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, the molecular ion peak (M⁺•) would confirm its molecular formula, C₇H₁₀N₂OS.

While a specific fragmentation study for this compound is not widely published, the fragmentation pathways can be predicted based on studies of its analogues, such as N-substituted 2-pyrimidinthiones. The primary fragmentation pathways for these compounds involve the loss of small, stable molecules or radicals from the molecular ion.

Key fragmentation processes for alkylated thiouracils include:

Loss of SH radical: A significant fragmentation pathway for thiouracil derivatives involves the cleavage and loss of a sulfhydryl radical (•SH), which is not typically observed with the oxygen analogues (loss of •OH).

Loss of HCN: Cleavage of the pyrimidine ring can lead to the elimination of a neutral hydrogen cyanide molecule.

Fragmentation of Alkyl Substituents: The alkyl groups at C5 and C6 are prone to cleavage. For this compound, the loss of an ethyl radical (•CH₂CH₃, 29 mass units) would lead to a significant [M-29]⁺ ion. Similarly, the loss of a methyl radical (•CH₃, 15 mass units) would produce an [M-15]⁺ ion. The relative stability of the resulting carbocations often dictates the most favorable fragmentation pathway.

Mass spectral data for the analogue 6-Methyl-2-thiouracil is available, providing a basis for comparison. The analysis of its tandem mass spectra (MS²) reveals characteristic fragments that help in the structural confirmation of this class of compounds.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Ion Structure / Lost Fragment | Fragmentation Pathway |

| 170 | [C₇H₁₀N₂OS]⁺• | Molecular Ion (M⁺•) |

| 155 | [M - CH₃]⁺ | Loss of methyl radical from C6 |

| 141 | [M - CH₂CH₃]⁺ | Loss of ethyl radical from C5 |

| 137 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 113 | [M - CH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from [M-29] fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. These methods are essential for identifying key structural features of this compound.

Studies on the close analogue 6-methyl-2-thiouracil (6M2TU) offer significant insight. The substitution of the C2-carbonyl group in 6-methyluracil (B20015) with a thiocarbonyl group (C=S) induces noticeable shifts in the vibrational frequencies.

N-H Vibrations: The N1-H and N3-H stretching modes are sensitive to the substitution at the C2 position. The presence of sulfur generally affects the frequencies of these vibrations due to changes in the electronic structure and hydrogen bonding capabilities of the ring. mzcloud.org

C=O and C=S Vibrations: The C4=O stretching vibration is a prominent band in the IR spectrum. The C2=S stretching mode is also characteristic, though it can be coupled with other vibrations. The absence of the C2=O group vibration, which would be present in its uracil (B121893) counterpart, is a key piece of evidence for the thiouracil structure. mzcloud.org

C-H Vibrations: Stretching and bending vibrations of the methyl and ethyl groups are readily identifiable in the spectra.

FTIR and Raman spectra are complementary. For instance, the symmetric C=S stretching mode may be weak in the IR spectrum but strong in the Raman spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve precise vibrational band assignments. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for 6-Methyl-2-thiouracil

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Method | Reference |

| N-H Stretching | 3100 - 3250 | IR, Raman | mzcloud.org |

| C-H Stretching (Alkyl) | 2850 - 3000 | IR, Raman | mzcloud.org |

| C=O Stretching (C4) | 1650 - 1700 | IR, Raman | nih.govmzcloud.org |

| C=C Stretching | 1600 - 1650 | IR, Raman | nih.gov |

| N-H Bending | 1500 - 1550 | IR | mzcloud.org |

| C=S Stretching | 1150 - 1250 | Raman, IR | nih.gov |

X-ray Crystallography and Solid-State Structural Investigations of Derivatives

The crystal structure of 5-Methyl-2-thiouracil reveals a nearly planar pyrimidine ring. A key finding from crystallographic studies is the confirmation of the thione tautomer in the solid state, evidenced by the C2=S double bond length (approximately 1.67 Å). The molecules in the crystal lattice are connected by a network of intermolecular hydrogen bonds. Unlike its uracil analogue (thymine), the hydrogen-bonding network in 5-Methyl-2-thiouracil involves all possible donor and acceptor atoms, with N-H···O and N-H···S interactions stabilizing the crystal packing. The N-H···O bond lengths are typically around 2.76 Å, while the weaker N-H···S bonds are longer, at approximately 3.35 Å.

These findings provide a robust model for the expected solid-state structure of this compound, where a similar planar ring and extensive hydrogen-bonding network would be anticipated, defining its crystalline architecture.

Interactive Data Table: Crystallographic Data for 5-Methyl-2-thiouracil

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal shape |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell |

| C2=S Bond Length | 1.674(1) Å | Confirms thione tautomer (double bond character) |

| N-H···O Bond Length | 2.755(2) Å | Strong intermolecular hydrogen bond |

| N-H···S Bond Length | 3.352(1) Å | Weaker intermolecular hydrogen bond |

Computational Chemistry Approaches to Molecular Conformation and Tautomerism

Computational chemistry, particularly using quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for investigating molecular properties that can be challenging to measure experimentally. For this compound, computational approaches are especially useful for studying its conformational landscape and tautomeric equilibrium.

Thiouracils can exist in several tautomeric forms, primarily the diketo (or thione-keto) form and various enol (or thiol) forms. Computational studies on analogues like 5-carboxy-2-thiouracil and 5-fluorouracil (B62378) consistently show that the diketo tautomer is the most stable form, which aligns with experimental evidence from NMR and X-ray crystallography. These calculations can quantify the energy differences between tautomers in the gas phase and in different solvents, providing a deeper understanding of their relative populations.

Furthermore, DFT calculations are used to predict and confirm spectroscopic data. By calculating the theoretical vibrational frequencies, researchers can make more accurate assignments of experimental IR and Raman spectra. nih.gov Similarly, the calculation of NMR chemical shifts can aid in the interpretation of complex spectra and help distinguish between different isomers or tautomers. These computational models provide a theoretical framework that complements and reinforces experimental findings, leading to a more complete structural elucidation of this compound.

Investigation of Biological Activities and Pharmacological Potential of 5 Ethyl 6 Methyl 2 Thiouracil and Its Derivatives

Antiviral Activity Research

Thiouracil derivatives have emerged as a promising class of compounds in the development of new antiviral agents, demonstrating activity against a range of viruses. researchgate.net

Research has identified several 2-thiouracil (B1096) derivatives as potent inhibitors of Human Immunodeficiency Virus (HIV) replication. researchgate.netnih.gov Thio analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), which are structurally related to N1-substituted uracils, have demonstrated extremely potent activity against HIV-1. nih.gov

In other studies, novel 1-benzyl-3-(3,5-dimethylbenzyl) uracil (B121893) derivatives with substitutions at the 6-position were synthesized and evaluated. The 6-azido and 6-amino derivatives, in particular, were discovered to be highly active and selective inhibitors of HIV-1 replication in vitro. rjptonline.org The 6-azido derivative showed an excellent 50% effective concentration (EC50) of 0.081 µM. rjptonline.org It is hypothesized that the 6-azido derivative may act as a prodrug, being metabolically reduced to the 6-amino congener, which also shows comparable potency. rjptonline.org

Additionally, 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivatives have been investigated as potential anti-AIDS drugs. nih.gov The anti-HIV-1 activity was found to be dependent on the C-5 halo substituent, with 5-iodo and 5-bromo derivatives generally being more potent than the 5-chloro derivatives. nih.gov Certain diastereomers, such as (5R,6R)-5-Br,6-OMe and (5S,6S)-5-I,6-OMe derivatives of 3'-fluoro-3'-deoxythymidine (FLT), exhibited anti-HIV-1 activity comparable to the reference drug AZT. nih.gov

Some 6-(arylthio)uracil derivatives have also been screened for their in vitro activity against HIV-1, with some compounds showing marginal activity. researchgate.net

| Derivative Class | Specific Compound Example | Virus | Activity/Potency (EC50) | Reference |

|---|---|---|---|---|

| 6-Substituted 1-benzyl-3-(3,5-dimethylbenzyl) uracils | 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil | HIV-1 | 0.081 µM | rjptonline.org |

| 6-Substituted 1-benzyl-3-(3,5-dimethylbenzyl) uracils | 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | HIV-1 | 0.069 µM | rjptonline.org |

| 5-halo-6-methoxy-5,6-dihydro-FLT | (5R,6R)-5-Br,6-OMe-FLT | HIV-1 | Comparable to AZT | nih.gov |

| 5-halo-6-methoxy-5,6-dihydro-FLT | (5S,6S)-5-I,6-OMe-FLT | HIV-1 | Comparable to AZT | nih.gov |

| Thio analogues of HEPT | N1-substituted alkyl chloromethyl sulfides | HIV-1 | Extremely potent | nih.gov |

The antiviral spectrum of thiouracil derivatives extends beyond HIV to other significant human pathogens. The nucleoside analogue 2-thiouridine (B16713) has been identified as a broad-spectrum antiviral agent effective against several positive-sense single-stranded RNA (ssRNA+) viruses. nih.govnih.gov It has demonstrated inhibitory activity against Dengue virus (DENV) and SARS-CoV-2, including its variants of concern. nih.govnih.gov

Furthermore, certain newly synthesized 2-thiopyrimidine-5-carbonitrile derivatives have shown promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate model for Hepatitis C Virus (HCV) in drug discovery. ekb.eg Specifically, compounds designated as (2), (7a), and (7c) in the study demonstrated notable activity against BVDV. ekb.eg

The primary antiviral mechanism for many thiouracil-related nucleoside analogues involves the targeting of viral polymerases. nih.govnih.gov For instance, 2-thiouridine inhibits RNA synthesis catalyzed by the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This inhibition leads to a reduction in viral RNA replication, which is a critical step in the lifecycle of many RNA viruses. nih.gov The targeting of host cell machinery is another strategy for antiviral drug development against RNA viruses. mdpi.com While direct-acting antivirals targeting viral proteins are common, compounds that modulate host processes essential for the viral life cycle, such as pyrimidine (B1678525) metabolism, can also exhibit broad-spectrum antiviral effects. mdpi.com

Anticancer / Cytotoxic Activity Investigations

In addition to their antiviral properties, 2-thiouracil derivatives have been extensively investigated for their potential as anticancer agents, demonstrating significant cytotoxic effects against a variety of cancer cell lines. researchgate.netresearchgate.netmdpi.comnih.gov

Numerous studies have reported the in vitro cytotoxic activity of novel 2-thiouracil derivatives. A series of 2-thiouracil-5-sulfonamides showed potent growth inhibitory activity against human breast (MCF-7) and colon (HT-29) cancer cell lines, with fair activity against ovarian (A-2780) and liver (HepG2) cancer cells. mdpi.com The median growth inhibitory concentrations (IC50) for some of these compounds highlighted their promising anticancer potential. mdpi.com

Metal complexes of thiouracil derivatives have also shown enhanced cytotoxicity. nih.gov The incorporation of copper(II), palladium(II), and gold(III) into structures with 6-propyl-2-thiouracil and 2,4-dithiouracil significantly improved their cytotoxic effects against human cervical carcinoma cells (HeLa). nih.gov Notably, the palladium(II) complex of 6-propyl-2-thiouracil exhibited a CD50 value 149 times lower than that of the ligand alone, indicating a substantial increase in potency. nih.gov

| Derivative Class | Cancer Cell Line | Activity (IC50 / CD50) | Reference |

|---|---|---|---|

| 2-Thiouracil-5-sulfonamides (e.g., 6e) | A-2780 (Ovarian) | Data in source | mdpi.com |

| 2-Thiouracil-5-sulfonamides (e.g., 6e) | HT-29 (Colon) | Data in source | mdpi.com |

| 2-Thiouracil-5-sulfonamides (e.g., 6e) | MCF-7 (Breast) | Data in source | mdpi.com |

| 2-Thiouracil-5-sulfonamides (e.g., 6e) | HepG2 (Liver) | Data in source | mdpi.com |

| Pd(II) complex with 6-propyl-2-thiouracil | HeLa (Cervical) | 0.00064 mM | nih.gov |

| Au(III) complex with 2,4-dithiouracil | HeLa (Cervical) | 162x more active than ligand | nih.gov |

| Cu(II) complex with 6-propyl-2-thiouracil | HeLa (Cervical) | 9x more active than ligand | nih.gov |

The cytotoxic activity of 2-thiouracil derivatives is often mediated through the induction of apoptosis and interference with the cell cycle progression of cancer cells. mdpi.comtandfonline.com

Flow cytometric analysis of a particularly active 2-thiouracil-5-sulfonamide derivative (compound 6e) revealed that it induced cell growth arrest at different phases of the cell cycle depending on the cancer cell line: at the G1/S phase in A-2780 cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 cells. mdpi.comnih.gov This compound was also found to stimulate the apoptotic death of these cancer cells, primarily inducing the late stage of apoptosis. mdpi.com The mechanism for cell cycle arrest was linked to the enhanced expression of cell cycle inhibitors p21 and p27. mdpi.comnih.gov

Another study on new thiouracil derivatives designed as histone deacetylase (HDAC) inhibitors found that the most potent compound arrested the cell cycle of HCT116 cells at the G0–G1 phase and had a significant apoptotic effect. tandfonline.com This effect was associated with a significant increase in the levels of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic pathway. tandfonline.com The induction of apoptosis by cytotoxic substances is often confirmed by observing DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

Antimicrobial and Antifungal Efficacy Studies

While direct research on the antimicrobial and antifungal properties of 5-Ethyl-6-methyl-2-thiouracil is limited, studies on closely related thiouracil derivatives indicate that this class of compounds possesses potential antimicrobial activity. The core thiouracil structure is a scaffold for the development of new antimicrobial agents. ekb.eg

Thiouracil derivatives have been shown to exhibit antibacterial activities, with some compounds demonstrating notable efficacy against Gram-positive bacteria. ekb.eg For instance, certain novel thiouracil derivatives containing a triazolo-thiadiazole moiety have been synthesized and evaluated for their antibacterial activities against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis. nih.gov In one study, a thiourea (B124793) derivative, TD4, showed potent activity against both methicillin-susceptible S. aureus and methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov

Research on 6-methyl-2-thiouracil, a close structural analog of the subject compound, has demonstrated a specific spectrum of activity. In its pure form, it showed some activity against Gram-positive bacteria such as Listeria monocytogenes, Bacillus subtilis, and Bacillus cereus, and against some Gram-negative bacteria including Pseudomonas aeruginosa, Proteus vulgaris, and Klebsiella pneumoniae. mdpi.com However, it was found to be inactive against Staphylococcus aureus, Escherichia coli, and Salmonella enterica. mdpi.com The antimicrobial activity of 6-methyl-2-thiouracil was significantly enhanced when complexed with metal ions like Copper(II). mdpi.com

Table 1: Antibacterial Activity of 6-methyl-2-thiouracil

| Bacterial Strain | Gram Type | Inhibition Zone (mm) |

|---|---|---|

| Enterococcus faecalis | Gram-Positive | - |

| Staphylococcus aureus | Gram-Positive | - |

| Listeria monocytogenes | Gram-Positive | 10 |

| Bacillus subtilis | Gram-Positive | 10 |

| Bacillus cereus | Gram-Positive | 10 |

| Escherichia coli | Gram-Negative | - |

| Salmonella enterica | Gram-Negative | - |

| Pseudomonas aeruginosa | Gram-Negative | 10 |

| Proteus vulgaris | Gram-Negative | 10 |

| Klebsiella pneumoniae | Gram-Negative | 10 |

Data sourced from a study on 6-methyl-2-thiouracil and its complexes. mdpi.com

The antifungal potential of thiouracil derivatives has also been investigated. In a study assessing the antimicrobial properties of 6-methyl-2-thiouracil, the compound demonstrated activity against the yeast strain Candida albicans. mdpi.com However, it was found to be inactive against Saccharomyces cerevisiae. mdpi.com Similar to its antibacterial properties, the antifungal efficacy of 6-methyl-2-thiouracil was enhanced when formed into a Copper(II) complex. mdpi.com Other studies on different propylthiouracil (B1679721) derivatives have shown no significant effectiveness against Candida albicans. ekb.eg

Table 2: Antifungal Activity of 6-methyl-2-thiouracil

| Yeast Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 10 |

| Saccharomyces cerevisiae | - |

Data sourced from a study on 6-methyl-2-thiouracil and its complexes. mdpi.com

Endocrine System Modulation: Research on Thyroid Hormone Synthesis Inhibition

The most well-documented pharmacological effect of thiouracil and its derivatives is the inhibition of thyroid hormone synthesis. nih.govoup.com These compounds, often referred to as antithyroid drugs, interfere with key steps in the production of thyroxine (T4) and triiodothyronine (T3). nih.gov

The primary mechanism of action of thiouracil-based antithyroid drugs is the inhibition of thyroid peroxidase (TPO). nih.govnih.gov TPO is a crucial enzyme in the thyroid gland that catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form T4 and T3. nih.gov

Thiouracil derivatives act as substrates for TPO, competing with tyrosine for oxidized iodine. In this process, the drug is oxidized, and the reactive iodine intermediate is diverted away from thyroglobulin, thus preventing hormone synthesis. nih.gov The thiourea moiety within the thiouracil structure is essential for this inhibitory activity. It is believed that these drugs may also cause irreversible inactivation of TPO by binding to the enzyme. thebiogrid.org The inhibitory effect is dependent on the concentration of both the drug and iodide. thebiogrid.org

In addition to inhibiting hormone synthesis, some thiouracil derivatives also affect the peripheral metabolism of thyroid hormones by inhibiting iodothyronine deiodinases. nih.gov These selenoenzymes are responsible for converting the prohormone T4 into the more biologically active T3 (catalyzed by D1 and D2 deiodinases) and for inactivating thyroid hormones (catalyzed by D3 deiodinase). researchgate.net

Propylthiouracil (PTU) is a well-known inhibitor of type 1 deiodinase (D1). nih.gov The proposed mechanism involves the reaction of PTU with a selenenyl iodide intermediate formed in the enzyme's active site during catalysis. nih.gov This interaction creates a stable enzyme-inhibitor complex, blocking the regeneration of the active enzyme and thus halting the conversion of T4 to T3. nih.gov

Significantly, research has shown that substitutions on the thiouracil ring can modulate this inhibitory activity. A study on various derivatives found that 5-methyl-2-thiouracil, a very close analog to this compound, is a more potent inhibitor of D1 activity than propylthiouracil itself. nih.gov This suggests that this compound could also be an effective deiodinase inhibitor.

Table 3: Inhibitory Potency of Thiouracil Derivatives on Type 1 Deiodinase (D1)

| Compound | IC50 (µM) |

|---|---|

| Propylthiouracil (PTU) | 1.7 |

| 5-methyl-2-thiouracil | < 1.7 |

| 6-benzyl-2-thiouracil | < 1.7 |

IC50 is the half-maximal inhibitory concentration. A lower value indicates greater potency. Data is from a study on Se- and S-Based Thiouracil and Methimazole Analogues. nih.gov

The concurrent inhibition of type 1 deiodinase by compounds like propylthiouracil further contributes to the reduction of circulating T3 levels, as the conversion of T4 to the more active T3 in peripheral tissues is diminished. oup.comderangedphysiology.com This dual mechanism of action makes thiouracil derivatives effective agents for lowering systemic thyroid hormone levels and controlling the metabolic state regulated by these hormones. nih.gov

Neuropharmacological Investigations

The impact of thiouracil derivatives on the central nervous system has been a subject of considerable research, particularly concerning their potential sedative-hypnotic and anticonvulsant properties.

The sedative-hypnotic potential of various N-allyl substituted 2-thiouracil derivatives has been evaluated in murine models. These studies aim to understand how structural modifications to the thiouracil core influence central nervous system (CNS) activity.

In one key study, a range of N3-allyl- and N1-allyl-5,6-substituted 2-thiouracil derivatives were synthesized and assessed for their pharmacological effects. The investigation revealed a complex structure-activity relationship, where the position of the allyl group and the nature of the substituents at the 5 and 6 positions of the pyrimidine ring dictated the compound's effect on the CNS. nih.gov

Interestingly, while some derivatives produced sedative-hypnotic effects, others exhibited convulsant properties. For instance, N3-allyl-6-ethyl-5-methyl-2-thiouracil, a close structural analog of the titular compound, was found to induce clonic and/or tonic-convulsant seizures. nih.govresearchgate.net In contrast, compounds like N3-allyl-6-propyl-2-thiouracil and N3-allyl-5-methyl-2-thiouracil demonstrated clear sedative-hypnotic activity, characterized by a loss of the righting reflex and decreased spontaneous activity in mice. nih.govresearchgate.net

Table 1: Effects of N-Allyl-2-Thiouracil Derivatives on CNS Activity

| Compound | Observed Effect | Impact on Pentobarbital-Induced Sleep |

|---|---|---|

| N3-Allyl-6-ethyl-5-methyl-2-thiouracil | Convulsant (clonic/tonic seizures) | Prolonged sleeping time |

| N3-Allyl-6-propyl-2-thiouracil | Sedative-hypnotic; Decreased spontaneous activity | Prolonged sleeping time |

| N3-Allyl-5,6-dimethyl-2-thiouracil | Sedative-hypnotic | Prolonged sleeping time |

| N3-Allyl-5-methyl-2-thiouracil | Sedative-hypnotic; Decreased spontaneous activity | Prolonged sleeping time |

| N1-Allyl-5,6-dimethyl-2-thiouracil | Convulsant (clonic/tonic seizures) | Shortened sleeping time |

Derivatives of 6-methyl-2-thiouracil have been a focus of research for developing new anticonvulsant agents. pensoft.netjapsonline.com Studies involving the synthesis and screening of various derivatives have identified compounds with significant activity in established preclinical models of epilepsy, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES)-induced seizure models. japsonline.com

One area of investigation involved the alkylation of 6-methyl-2-thiouracil with different phenacyl bromides to create S-alkylated derivatives. pensoft.netresearchgate.net Another successful approach was the synthesis of acetamide (B32628) derivatives. Specifically, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide emerged as a particularly potent compound, demonstrating a significant ability to decrease the severity and number of seizures, reduce lethality, and increase the latent period of seizure onset in the PTZ model. japsonline.com

Table 2: Anticonvulsant Activity of Selected 6-Methyl-2-thiouracil Derivatives

| Compound Class | Key Finding | Model |

|---|---|---|

| S-Acetamide Derivatives | 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide showed the highest activity. | Pentylenetetrazole (PTZ) & Maximal Electroshock (MES) |

The precise mechanisms of action for the anticonvulsant effects of these thiouracil derivatives are not fully elucidated but are thought to align with those of other established antiepileptic drugs (AEDs). nih.gov The primary mechanisms for AEDs generally involve:

Modulation of Voltage-Gated Ion Channels: This includes blocking voltage-operated sodium channels, which reduces neuronal excitability and the spread of seizures, or blocking voltage-operated calcium channels. nih.govepilepsysociety.org.uk

Enhancement of GABAergic Neurotransmission: This can be achieved by modulating GABA-A receptors, which increases chloride ion influx and hyperpolarizes neurons, thus inhibiting neurotransmission. nih.gov

Attenuation of Glutamate-Mediated Excitation: This involves blocking excitatory glutamate (B1630785) receptors like NMDA and AMPA, which reduces the excitatory drive in the brain. nih.govepilepsysociety.org.uk

It is plausible that the anticonvulsant activity of 6-methyl-2-thiouracil derivatives stems from one or a combination of these mechanisms. researchgate.net

Other Investigational Biological Activities

Beyond their neuropharmacological potential, derivatives of 2-thiouracil are recognized for a wide spectrum of biological activities.

Anti-thyroid Activity: This is the most well-established therapeutic application of thiouracil compounds. Propylthiouracil and methylthiouracil (B1676490) are known anti-thyroid agents used in the management of hyperthyroidism, such as in Graves' disease. nih.govdrugbank.comwikipedia.org Their mechanism involves inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones. drugbank.com This leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3). nih.gov

Antiviral, Antibacterial, and Anti-cancer Activities: Various derivatives of 2-thiouracil have been reported to possess antiviral, antibacterial, and anti-cancer properties, making them a subject of interest in chemotherapy research. pensoft.netresearchgate.net For example, methylthiouracil has been shown to produce thyroid follicular-cell adenomas and carcinomas in animal studies. who.int

Other CNS-related Applications: In addition to sedative and anticonvulsant effects, derivatives of 2-thiopyrimidine-4-one have been explored for potential use in treating other neurological and psychiatric conditions, including depression and migraine, and as tranquilizers. pensoft.net

This diverse range of biological activities underscores the significance of the thiouracil scaffold in medicinal chemistry and drug discovery.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituents at Pyrimidine (B1678525) Ring Positions (e.g., C-5, C-6, N-1, N-3, S-2) on Biological Activity

The pyrimidine ring serves as a versatile scaffold in medicinal chemistry, and modifications at its various positions can lead to a wide range of pharmacological activities, including antithyroid, anticancer, antimicrobial, and antiviral effects. nih.govnih.govjuniperpublishers.comsjomr.org.inwjarr.com

C-5 Position: Substitution at the C-5 position of the 2-thiouracil (B1096) ring can significantly modulate biological activity. For instance, the introduction of a sulfonamide group at this position has been explored for developing potent anticancer agents. mdpi.com In a series of 5-cyano-6-aryl-2-thiouracil derivatives studied as Hepatitis C virus (HCV) inhibitors, a reduction in the electronegativity of the cyano group at C-5 was found to improve inhibitory activity. derpharmachemica.com The presence of an ethyl group, as in 5-Ethyl-6-methyl-2-thiouracil, contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, and binding to target proteins.

C-6 Position: The substituent at the C-6 position is a critical determinant of activity, particularly for antithyroid agents. The well-known antithyroid drug 6-n-propyl-2-thiouracil (PTU) highlights the importance of an alkyl group at this position. nih.govresearchgate.net The binding site for PTU on its target enzyme, lactoperoxidase (LPO), is a hydrophobic channel. nih.govresearchgate.netdntb.gov.ua Therefore, alkyl groups like the methyl group in this compound can engage in favorable hydrophobic interactions within this channel, contributing to its biological activity. nih.govresearchgate.net Studies on other 6-substituted uracil (B121893) derivatives have shown that the size and nature of the group (e.g., methyl, cyclopropyl, tert-butyl) affect properties like cell proliferation and cytotoxicity. jppres.com For HCV inhibitors, introducing bulkier groups at the C-6 aryl position was shown to enhance activity. derpharmachemica.com

N-1 and N-3 Positions: The nitrogen atoms at positions 1 and 3 are typically involved in hydrogen bonding with biological targets. amanote.com Substitution at these positions can influence the molecule's binding affinity and specificity. For example, in a study of 6-substituted uracil derivatives, the introduction of a butyl group at the N-1 position of 6-methyluracil (B20015) resulted in a compound with high proliferative activity in vitro. jppres.com

S-2 Position: The sulfur atom at the C-2 position is a key feature of thiouracils. It can act as a coordinating atom for metal ions and is crucial for the antithyroid mechanism, which involves the inhibition of thyroid peroxidase. mdpi.com Modifications at this position, such as substitution with electronegative and slightly less bulky groups, have been suggested by 3D-QSAR studies to improve the inhibition of HCV NS5B RdRp. derpharmachemica.com The sulfur atom allows the molecule to exist in thionic tautomeric forms. researchgate.net

The following table summarizes the general impact of substituents on the biological activity of the thiouracil ring.

| Ring Position | Type of Substituent | Impact on Biological Activity | Reference |

| C-5 | Cyano, Sulfonamide, Alkyl | Modulates antiviral and anticancer activity; affects lipophilicity. | mdpi.comderpharmachemica.com |

| C-6 | Alkyl, Aryl | Critical for antithyroid activity (hydrophobic interactions); bulky groups can enhance antiviral activity. | nih.govderpharmachemica.comresearchgate.netjppres.com |

| N-1, N-3 | Alkyl | Influences binding affinity and specificity through hydrogen bonding potential. | jppres.comamanote.com |

| S-2 | Thio group | Essential for antithyroid activity; modifications can affect antiviral potency. | derpharmachemica.commdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a 3D structure of the target protein, ligand-based drug design methods like pharmacophore modeling are invaluable. nih.gov A pharmacophore model defines the essential spatial arrangement of features a molecule must possess to be recognized by a specific target and elicit a biological response.

For thiouracil derivatives, pharmacophore models have been developed to guide the design of new compounds with specific activities. For instance, in the design of 2-thiouracil-5-sulfonamide derivatives as antioxidant agents, a pharmacophore model would typically include:

Hydrogen bond donors and acceptors from the uracil ring's N-H and C=O groups.

A hydrophobic feature corresponding to the alkyl/aryl substituents.

An aromatic ring feature if applicable. mdpi.com

These models help medicinal chemists to screen virtual libraries for new potential drugs or to design novel molecules with improved activity by ensuring they fit the established pharmacophore. nih.gov

In Silico Approaches to SAR Prediction and Optimization

Computational methods, or in silico approaches, are integral to modern drug discovery for predicting and optimizing the SAR of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For thiouracil derivatives, 3D-QSAR studies have been performed to understand the structural requirements for various activities. For example, a 3D-QSAR analysis of 5-cyano-N1,6-disubstituted 2-thiouracil derivatives identified that both electrostatic and steric interactions significantly contribute to their locomotor activity. ddtjournal.com Another study on 5-cyano-6-aryl-2-thiouracils as HCV inhibitors developed a QSAR model indicating that specific substitutions at the S-2, C-5, and C-6 positions could improve potency. derpharmachemica.com These models provide predictive power, allowing for the estimation of a new compound's activity before its synthesis. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of novel thiouracil derivatives into the active site of lactoperoxidase (LPO), a key enzyme in thyroid hormone synthesis, have been used to rationalize their antithyroid activity. nih.govresearchgate.net These studies confirmed that the designed compounds maintained the same binding mode as the standard drug PTU and that enhanced hydrophobic interactions could lead to superior activity. researchgate.netsemanticscholar.org Similarly, docking has been used to study the binding of thiouracil-based drugs to human-DNA Topoisomerase II, a target in cancer therapy. mdpi.com

The table below presents key parameters from a representative QSAR study on thiouracil derivatives.

| QSAR Model Parameter | Value/Descriptor | Significance | Reference |

| r² (Correlation Coefficient) | 0.8511 - 0.9414 | Indicates a good correlation between predicted and observed activity. | ddtjournal.com |

| q² (Cross-validated r²) | 0.6222 - 0.8582 | Measures the internal predictive ability of the model. | ddtjournal.com |

| pred_r² (External validation r²) | 0.5142 - 0.7917 | Measures the external predictive ability of the model on a test set. | ddtjournal.com |

| Key Descriptors | Electrostatic, Steric | Highlights the importance of charge distribution and molecular shape for biological activity. | derpharmachemica.comddtjournal.com |

Comparative SAR Studies with Related Thiouracil Derivatives

The biological activity of this compound is best understood by comparing it with structurally related compounds. The most common reference compound in antithyroid studies is 6-n-propyl-2-thiouracil (PTU). nih.govresearchgate.net

Comparison with 6-n-propyl-2-thiouracil (PTU): PTU is a clinically used antithyroid drug. sjomr.org.in Its structure features a propyl group at C-6 and a hydrogen at C-5. In contrast, this compound has a smaller methyl group at C-6 but an additional ethyl group at C-5. SAR studies on PTU analogs targeting the hydrophobic binding channel of lactoperoxidase showed that modifying the alkyl group at C-6 can lead to compounds with superior activity in reducing thyroid hormone levels. nih.govresearchgate.netdntb.gov.ua The combination of a C-5 ethyl and a C-6 methyl group in this compound presents a different hydrophobic profile compared to PTU, which would directly influence its binding affinity and antithyroid potency.

Comparison with 6-methyl-2-thiouracil (6-MTU): 6-MTU is the parent compound of this compound, lacking the C-5 ethyl group. nih.gov The addition of the ethyl group at the C-5 position increases the molecule's lipophilicity, which could enhance its ability to cross biological membranes and potentially alter its interaction with the target enzyme's active site.

Comparison with other 5,6-disubstituted thiouracils: The biological activity is highly dependent on the specific nature of the C-5 and C-6 substituents. For example, 5-cyano-6-aryl-2-thiouracils have been investigated as antiviral agents, indicating that replacing the alkyl groups with cyano and aryl moieties can shift the biological activity profile away from antithyroid effects. derpharmachemica.comjapsonline.com

The following table provides a structural comparison of this compound with related derivatives.

| Compound | C-5 Substituent | C-6 Substituent | Primary Biological Activity Investigated |

| This compound | Ethyl | Methyl | Antithyroid [implied] |

| 6-n-Propyl-2-thiouracil (PTU) | Hydrogen | n-Propyl | Antithyroid nih.govsjomr.org.in |

| 6-Methyl-2-thiouracil (6-MTU) | Hydrogen | Methyl | Antithyroid mdpi.com |

| 5-Cyano-6-aryl-2-thiouracils | Cyano | Aryl | Antiviral (HCV) derpharmachemica.comjapsonline.com |

Advanced Analytical Methodologies for Research and Monitoring of 5 Ethyl 6 Methyl 2 Thiouracil

Chromatographic Techniques for Separation and Identification (e.g., HPLC, GC, LC-MS/MS)

There is no specific information available in the reviewed literature regarding the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the dedicated analysis of 5-Ethyl-6-methyl-2-thiouracil.

For context, methods for the related compound 6-methyl-2-thiouracil are well-documented. Reverse-phase HPLC methods have been developed using acetonitrile, water, and an acid modifier (phosphoric or formic acid) as the mobile phase sielc.com. Furthermore, a validated LC-MS/MS method for 6-methyl-2-thiouracil in bovine urine has been established, involving derivatization to enhance detection nih.gov. However, specific parameters such as retention times, mass transitions, and validation results for this compound have not been published.

Electrochemical Sensing and Detection Methodologies for Trace Analysis

No research detailing the development or application of electrochemical sensors for the trace analysis of this compound could be identified.

Studies on the analogue 6-methyl-2-thiouracil have shown the feasibility of using miniaturized electrochemical sensors (voltammetric and amperometric) for its determination in meat samples ua.esmdpi.comnih.gov. These methods report a linear response in the 0 to 20 µg L⁻¹ concentration range and a limit of detection of 0.13 µg L⁻¹ ua.esmdpi.comnih.gov. The applicability and performance of such sensors for this compound remain uninvestigated.

Spectrophotometric Methods for Quantitative Analysis in Research Samples

There are no published spectrophotometric methods specifically for the quantitative analysis of this compound in research samples.

Methodologies have been developed for other thiouracils, such as 6-propyl-2-thiouracil, based on the formation of the Prussian blue complex, with absorbance measured at 840 nm walisongo.ac.id. Another method for 6-methyl-2-thiouracil and 6-propyl-2-thiouracil involved reaction with potassium iodate for colorimetric determination walisongo.ac.id. Without experimental data, the absorption spectra and optimal conditions for this compound are unknown.

Development and Validation of Bioanalytical Assays in Complex Biological Matrices

No validated bioanalytical assays for the determination of this compound in complex biological matrices (e.g., plasma, urine, tissue) have been described in the scientific literature.

The development and validation of such assays are critical for pharmacokinetic and monitoring studies. Research on related compounds, like the LC-MS/MS method for 6-methyl-2-thiouracil in bovine urine, demonstrates a comprehensive validation process, including assessments of trueness (94-97%), intra-day precision (<5%), and inter-day precision (<8%) nih.gov. Similar validation would be required for this compound, but this research has not yet been published.

Information on the Coordination Chemistry and Metal Complexation of this compound is Not Available

Following a comprehensive search of available scientific literature, no specific research articles or data could be found on the coordination chemistry and metal complexation of the compound This compound .

The performed searches aimed to retrieve information for the following topics:

Coordination Chemistry and Metal Complexation of 5 Ethyl 6 Methyl 2 Thiouracil and Its Derivatives

Theoretical Studies of Complexation Mechanisms and Binding Modes

While literature exists on the synthesis of 5-Ethyl-6-methyl-2-thiouracil itself and extensive research is available on the metal complexes of related thiouracil derivatives (such as 6-methyl-2-thiouracil, 6-propyl-2-thiouracil, and 5-carboxy-2-thiouracil), there appears to be no published work detailing the synthesis, characterization, biological activity, or theoretical study of metal complexes involving the specific ligand requested.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" based on the currently accessible data.

Translational Research and Future Perspectives for 5 Ethyl 6 Methyl 2 Thiouracil

Emerging Therapeutic Applications and Drug Development Potential

Thiouracil and its derivatives have long been recognized for their antithyroid properties, functioning by inhibiting the production of thyroid hormones. mdpi.commdpi.com Compounds such as 6-n-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU) are established antithyroid agents. mdpi.comnih.govwikipedia.org The primary mechanism for this activity is not fully elucidated, but it involves the inhibition of enzymes like lactoperoxidase (LPO), which plays a role in thyroid hormone synthesis. mdpi.com The drug development potential for new thiouracil derivatives, including 5-Ethyl-6-methyl-2-thiouracil, is rooted in modifying the core structure to enhance potency and target specificity. mdpi.com

Beyond hyperthyroidism, research has unveiled a diverse range of biological activities for thiouracil derivatives, opening new avenues for therapeutic development:

Anticancer Activity: A significant area of emerging research is the potential of thiouracil compounds as anticancer agents. mdpi.comresearchgate.nettandfonline.com Studies have shown that certain 2-thiouracil-5-sulfonamide derivatives exhibit cytotoxic activity against various human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancers. mdpi.com Some of these compounds have been found to induce cell cycle arrest and inhibit cyclin-dependent kinase 2A (CDK2A). mdpi.com Furthermore, other uracil (B121893) and thiouracil derivatives have been identified as potential Histone Deacetylase (HDAC) inhibitors, a promising target in cancer therapy. researchgate.nettandfonline.comnih.gov

Antioxidant and Anti-inflammatory Properties: Certain 2-thiouracil (B1096) derivatives have demonstrated promising antioxidant activities. mdpi.com The development of derivatives that can act as 15-lipoxygenase (15-LOX) inhibitors is of great interest for medicinal purposes due to their potential anti-inflammatory effects. mdpi.com

Antibacterial and Antifungal Activity: Research into metal complexes of 2-thiouracil and its derivatives has revealed significant bactericidal and fungicidal properties, suggesting potential applications in treating infectious diseases. mdpi.com

The synthesis of this compound itself has been documented, providing the foundational material for biological screening and further functionalization to explore these emerging therapeutic areas. researchgate.net Its structural similarity to other active thiouracils suggests it could be a valuable scaffold for developing novel drugs.

Challenges and Opportunities in Preclinical Research for Thiouracil Derivatives

The translation of promising compounds from the lab to the clinic is fraught with challenges, and thiouracil derivatives are no exception. Preclinical research is a critical stage where the efficacy and safety of a drug candidate are evaluated in non-human models before human trials can begin. texilajournal.com

Key Challenges:

Animal Model Limitations: A major hurdle in preclinical drug development is the discrepancy between animal models and human disease. texilajournal.comnih.gov While thyroxine-induced hyperthyroidism in rats is a standard model for antithyroid activity, it may not fully replicate the complexities of human conditions like Graves' disease. mdpi.com Similarly, cancer models in animals often fail to predict clinical efficacy in humans. elifesciences.org

Reproducibility and Rigor: Preclinical studies can suffer from issues like small sample sizes, inadequate reporting, and lack of systematic replication, which can lead to inflated effect sizes and false positives. nih.govelifesciences.org

Funding: Securing funding for comprehensive, multi-center preclinical replication studies is a significant challenge, hindering the robust validation of initial findings. elifesciences.org

Opportunities for Advancement:

Improved Preclinical Models: There is an opportunity to develop more sophisticated and relevant animal models that better mimic human diseases. A combination of different models may provide more predictive data than a single model. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiouracil nucleus, such as the changes at positions 4, 5, and 6, can lead to the identification of more potent and selective compounds. mdpi.com This approach allows researchers to target specific interactions within biological receptors, potentially increasing efficacy and reducing off-target effects. mdpi.com

Genomic Research: Advances in genomics can help bridge the gap between animal and human studies by identifying conserved pathways and targets, thereby improving the predictive value of preclinical data. texilajournal.com

Collaborative Research: Increased collaboration between academic institutions and pharmaceutical industries can provide the necessary resources and expertise to overcome major obstacles in preclinical research. nih.gov

Advanced Research Directions and Interdisciplinary Approaches

The future of research on this compound and its analogues lies in leveraging advanced scientific techniques and fostering interdisciplinary collaboration.

Structure-Based Drug Design: Utilizing computational tools like molecular modeling and docking studies allows researchers to predict how thiouracil derivatives will bind to their target proteins, such as lactoperoxidase or histone deacetylases. mdpi.comresearchgate.net This in silico approach can guide the synthesis of more effective compounds, saving time and resources.

Development of Metal Complexes: The coordination of thiouracil derivatives with metal ions (e.g., Cu(II), Pd(II), Au(III)) has been shown to enhance or modify their biological activity, particularly their antimicrobial effects. mdpi.com Further exploration of these organometallic compounds represents a promising research direction.

Exploring Novel Mechanisms: Beyond the known targets, research into other potential mechanisms of action is warranted. For instance, some thiouracil antithyroid drugs have been identified as inhibitors of neuronal nitric oxide synthase, which could have neurological implications. researchgate.net

Interdisciplinary Collaboration: The successful development of a new therapeutic agent requires a multifaceted approach. This involves close collaboration between:

Medicinal Chemists: To design and synthesize novel derivatives. mdpi.com

Pharmacologists and Biologists: To conduct in vitro and in vivo testing to determine biological activity and mechanisms of action.

Computational Scientists: To perform molecular modeling and data analysis to guide drug design.

Clinicians: To provide insights into the clinical needs and challenges that new drugs must address.

This integrated approach will be crucial for fully realizing the therapeutic potential of this compound and other novel thiouracil compounds.

Ethical Considerations and Societal Impact of Research on Thiouracil Compounds

As with any field of medical research, the investigation of thiouracil compounds is governed by strict ethical principles designed to protect research participants and ensure scientific integrity. upenn.edu

Core Ethical Principles:

Informed Consent: In any potential clinical trial, participants must be fully informed about the study's procedures, potential risks, and benefits before voluntarily agreeing to participate. wakehealth.edunih.govyoutube.com

Risk-Benefit Assessment: Institutional Review Boards (IRBs) are tasked with carefully evaluating the potential risks to research subjects against the potential benefits of the knowledge to be gained. The benefits of the research should outweigh the risks. youtube.comyoutube.com

Justice: The selection of research participants must be fair and equitable, avoiding the exploitation of vulnerable populations. youtube.comyoutube.com

Scientific Integrity: Researchers have an ethical obligation to be honest and objective in their experimental design, data analysis, and reporting, avoiding practices like data fabrication or falsification. upenn.edu

Societal Impact:

The societal impact of research into compounds like this compound is potentially significant. The development of more potent and safer antithyroid drugs could greatly improve the quality of life for individuals with hyperthyroidism. Furthermore, if the anticancer potential of thiouracil derivatives is realized, it could provide new treatment options for various malignancies. mdpi.comresearchgate.net

However, there is also a need for responsible stewardship. Some related compounds, like propylthiouracil (B1679721) and thiouracil itself, have been identified as potential carcinogens by regulatory bodies. nih.govnih.gov This underscores the importance of rigorous, long-term safety studies and transparent communication with the public and regulatory agencies about both the potential benefits and risks of this class of compounds. The ultimate goal is to advance medical knowledge and improve patient care while upholding the highest ethical standards. wakehealth.edu

Q & A

Q. What are the established synthetic routes for 5-Ethyl-6-methyl-2-thiouracil, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea with β-keto esters or via substitution reactions on uracil derivatives. Key steps include:

- Starting materials : Ethyl acetoacetate, thiourea, and alkylating agents.

- Reaction conditions : Acidic or basic catalysis (e.g., HCl or NaOH) under reflux (80–100°C) for 6–12 hours .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel.

- Yield optimization : Adjust molar ratios (e.g., 1:1.2 thiourea to β-keto ester), monitor reaction progress via TLC, and use inert atmospheres to minimize oxidation.

- Characterization : Confirm structure via H/C NMR (peaks at δ 1.2–1.4 ppm for ethyl, δ 2.1–2.3 ppm for methyl) and FTIR (C=S stretch at ~1200 cm) .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize the following analyses:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (DCM, hexane) at 25°C using gravimetric methods.

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., >200°C likely for thiouracil derivatives) .

- pKa determination : Use potentiometric titration in aqueous buffers (pH 2–12) to assess acidic/basic behavior (thiol group pKa ~8–10) .

- Spectroscopic data : Cross-validate UV-Vis (λmax ~270 nm for thiouracils) and mass spectrometry (expected molecular ion at m/z 170) .

Q. What strategies are effective for conducting systematic literature reviews on this compound?

- Methodological Answer : Follow these steps:

- Database selection : Use Scopus or PubMed with search terms: "this compound" AND (synthesis OR pharmacokinetics OR toxicity) .

- Filters : Limit to peer-reviewed articles (2015–2025) and exclude patents/commercial sources.

- Data extraction : Tabulate key findings (e.g., biological activity, synthetic yields) in a matrix for cross-study comparison.

- Gaps identification : Note inconsistencies in reported IC50 values or unverified mechanistic claims .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and how can stability be quantified?

- Methodological Answer : Design accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal stress : Heat samples to 40–80°C and monitor decomposition kinetics using Arrhenius plots.

- Table : Degradation rates under different conditions:

| Condition | pH/Temp | % Degradation (72h) | Major Degradants |

|---|---|---|---|

| Acidic | pH 2 | 15% | Desmethyl analog |

| Alkaline | pH 12 | 40% | Sulfoxide |

| Thermal | 60°C | 25% | Dimerization |

Q. What mechanistic approaches can elucidate the organ-specific toxicity of this compound?

- Methodological Answer : Combine in vitro and in silico methods:

- Cellular assays : Use HepG2 (liver) and HEK293 (kidney) cells to measure cytotoxicity (MTT assay) and oxidative stress markers (ROS, glutathione depletion) .

- Metabolite profiling : Identify hepatic metabolites via LC-MS/MS; look for S-oxidation or methyl group hydroxylation.

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP2D6) to predict bioactivation pathways .

- Table : Toxicity endpoints in cell lines:

| Cell Line | IC50 (µM) | ROS Increase (Fold) | Apoptosis (%) |

|---|---|---|---|

| HepG2 | 120 | 2.5 | 35 |

| HEK293 | 200 | 1.8 | 20 |

Q. How should researchers address contradictions in reported biological activities of this compound?

- Methodological Answer : Apply critical analysis frameworks:

- Data triangulation : Compare results across assays (e.g., enzyme inhibition vs. cellular efficacy) to identify context-dependent effects .

- Experimental replication : Repeat key studies under standardized conditions (e.g., fixed ATP concentration in kinase assays).

- Confounding factors : Control for thiouracil’s thiol redox activity by including antioxidants (e.g., NAC) in assays .

- Statistical rigor : Use ANOVA with post-hoc tests to assess variability between studies; report effect sizes and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.